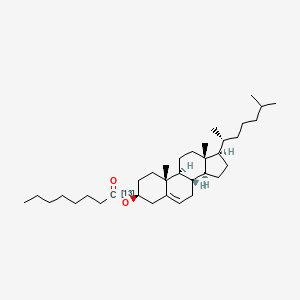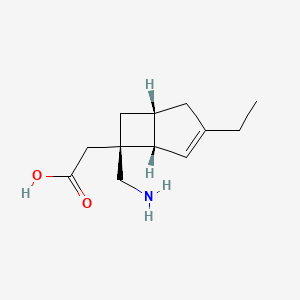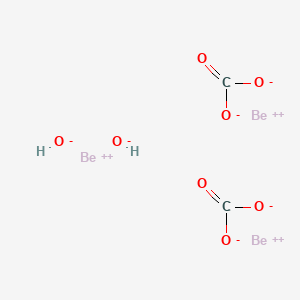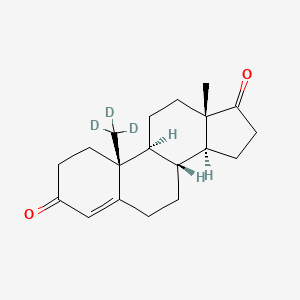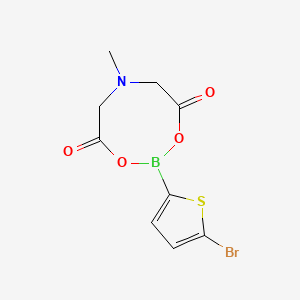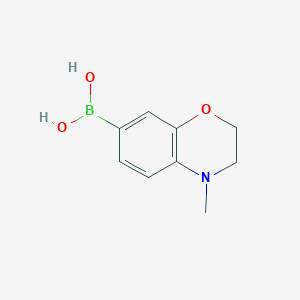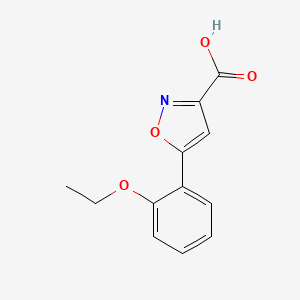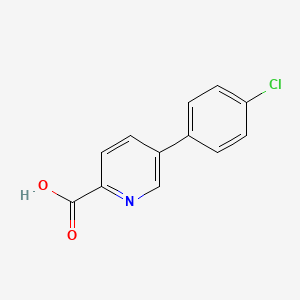
5-(4-氯苯基)吡啶-2-甲酸
描述
5-(4-Chlorophenyl)picolinic acid (CPPA) is an organic compound that belongs to the class of picolinic acid derivatives. It is a white solid that is soluble in water . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study reported the synthesis of 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid in six steps .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)picolinic acid is characterized by its IUPAC name, 4-(4-chlorophenyl)-2-pyridinecarboxylic acid, and its InChI code, 1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) .Chemical Reactions Analysis
Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .科学研究应用
除草活性
吡啶-2-甲酸和吡啶-2-甲酸盐化合物是一类非凡的合成生长素类除草剂 . 近年来,两种新型吡啶-2-甲酸盐化合物,卤吡啶草醚-甲酯(Arylex TM 活性成分)和氟吡啶草醚-苄酯(Rinskor TM 活性成分)已被推出作为新型除草剂 . 以它们的结构骨架为模板,设计并合成了 33 种 4-氨基-3,5-二氯-6-(5-芳基取代-1-吡唑基)-2-吡啶-2-甲酸化合物,用于发现具有强除草活性的化合物 . 对这些化合物进行了抑制拟南芥根系生长的活性测试,结果表明化合物 V-7 的 IC 50 值比卤吡啶草醚-甲酯商业除草剂低 45 倍 .
分子对接
分子对接分析表明,化合物 V-7 与受体生长素信号 F-box 蛋白 5 (AFB5) 的对接强度比草灭净更强 . 这表明 “5-(4-氯苯基)吡啶-2-甲酸”及其衍生物可用于分子对接研究,以了解其与靶蛋白的相互作用。
合成生长素类除草剂
结果表明,6-(5-芳基取代-1-吡唑基)-2-吡啶-2-甲酸化合物可用作发现新型合成生长素类除草剂的潜在先导结构 . 这表明 “5-(4-氯苯基)吡啶-2-甲酸” 可用作合成新型除草剂的起点。
苗后除草活性
新化合物的除草试验表明,化合物 V-8 在 300 gha −1 的剂量下表现出比草灭净更好的苗后除草活性,并且在该剂量下对玉米、小麦和高粱也安全 . 这表明 “5-(4-氯苯基)吡啶-2-甲酸”及其衍生物可用作苗后除草剂。
构效关系研究
基于这些 IC 50 值构建了一个自适应三维定量构效关系模型,以指导下一阶段的合成策略 . 这表明 “5-(4-氯苯基)吡啶-2-甲酸” 可用于构效关系研究,以指导新型化合物的设计。
作用机制
Target of Action
5-(4-Chlorophenyl)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, making it a potential anti-viral agent .
Biochemical Pathways
Picolinic acid, from which 5-(4-Chlorophenyl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . In bacteria, picolinic acid is degraded through a series of reactions involving hydroxylation, decarboxylation, and further degradation to fumaric acid .
Pharmacokinetics
Picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability, but further studies would be needed to confirm this for the 5-(4-Chlorophenyl)picolinic acid derivative.
Result of Action
The primary result of the action of 5-(4-Chlorophenyl)picolinic acid is the inhibition of the function of zinc finger proteins, which can disrupt viral replication and packaging . This makes it a potential anti-viral agent. Additionally, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
It’s worth noting that the compound’s effectiveness as a herbicide can be influenced by various factors, including the type of plant species and the specific environmental conditions .
未来方向
生化分析
Biochemical Properties
5-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins (ZFPs), which are involved in various cellular processes, including gene expression and DNA repair . The interaction between 5-(4-Chlorophenyl)picolinic acid and ZFPs involves binding to the zinc ions within these proteins, thereby altering their structure and function. This binding can inhibit the activity of ZFPs, leading to changes in cellular processes.
Cellular Effects
The effects of 5-(4-Chlorophenyl)picolinic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)picolinic acid can inhibit the entry of enveloped viruses into host cells by interfering with viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of viruses such as SARS-CoV-2 and influenza A virus. Additionally, 5-(4-Chlorophenyl)picolinic acid can modulate the expression of genes involved in immune responses, thereby enhancing the body’s ability to combat infections.
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)picolinic acid exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to zinc finger proteins, which disrupts their ability to bind zinc ions and perform their normal functions . This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of immune responses. Furthermore, 5-(4-Chlorophenyl)picolinic acid can interfere with cellular endocytosis, a process that viruses often exploit to enter host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)picolinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of 5-(4-Chlorophenyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, 5-(4-Chlorophenyl)picolinic acid can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-(4-Chlorophenyl)picolinic acid is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . This compound is a catabolite of tryptophan through the kynurenine pathway, which is known for its role in the production of neuroactive metabolites . The interaction of 5-(4-Chlorophenyl)picolinic acid with enzymes in this pathway can influence metabolic flux and the levels of various metabolites, thereby affecting cellular function.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of 5-(4-Chlorophenyl)picolinic acid within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)picolinic acid is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of 5-(4-Chlorophenyl)picolinic acid to these compartments can be mediated by specific signals and post-translational modifications, which direct the compound to its site of action .
属性
IUPAC Name |
5-(4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRILHLKPFHWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679312 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-85-3 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




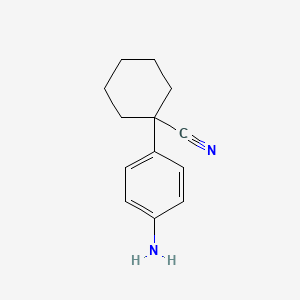
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
